molecular formula C12H7Cl2NO B3207627 2-Chloro-6-phenylisonicotinoyl chloride CAS No. 1045325-76-5

2-Chloro-6-phenylisonicotinoyl chloride

Cat. No.: B3207627
CAS No.: 1045325-76-5
M. Wt: 252.09 g/mol
InChI Key: PHUXPQFWPLCIRA-UHFFFAOYSA-N
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Description

2-Chloro-6-phenylisonicotinoyl chloride is an organic compound with the molecular formula C12H7Cl2NO This compound is a derivative of isonicotinic acid and features a chloro and phenyl substitution on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-phenylisonicotinoyl chloride typically involves the chlorination of 6-phenylisonicotinic acid. The process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to the corresponding acid chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and reagent concentration, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-phenylisonicotinoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 6-phenylisonicotinic acid and hydrochloric acid.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the generated hydrochloric acid.

    Hydrolysis: This reaction can be performed under acidic or basic conditions, with water or aqueous solutions of acids or bases.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

2-Chloro-6-phenylisonicotinoyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor ligands.

    Industrial Chemistry: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-phenylisonicotinoyl chloride depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The chloro and phenyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroisonicotinoyl chloride: Similar structure but lacks the phenyl group.

    6-Phenylisonicotinoyl chloride: Similar structure but lacks the chloro group.

    2-Chloro-6-methylisonicotinoyl chloride: Similar structure but has a methyl group instead of a phenyl group.

Uniqueness

2-Chloro-6-phenylisonicotinoyl chloride is unique due to the presence of both chloro and phenyl substituents on the isonicotinoyl core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-chloro-6-phenylpyridine-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO/c13-11-7-9(12(14)16)6-10(15-11)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUXPQFWPLCIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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